tert-Butyl (4aS,7aS)-6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
Description
tert-Butyl (4aS,7aS)-6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is a bicyclic pyrrolo-pyridine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a benzyl substituent, and a ketone functionality at the 4-position. Its molecular formula is C₁₈H₂₄N₂O₃, with a molecular weight of 316.3948 g/mol and CAS number 2227206-12-2 . The compound’s stereochemistry (4aS,7aS) defines its rigid bicyclic framework, which is critical for applications in medicinal chemistry, particularly as a scaffold for drug discovery or as an intermediate in synthesizing bioactive molecules. Its Boc group enhances solubility and stability during synthetic processes, while the benzyl moiety may influence lipophilicity and target binding .
Properties
IUPAC Name |
tert-butyl (4aS,7aS)-6-benzyl-4-oxo-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-19(2,3)24-18(23)21-10-9-17(22)15-12-20(13-16(15)21)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3/t15-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBTYHLAANACEW-JKSUJKDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C2C1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(=O)[C@@H]2[C@H]1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : This compound can be synthesized using multi-step organic synthesis involving various reagents and catalysts. The initial step often involves the formation of the pyrrolidine ring, followed by selective functionalization to introduce the benzyl and tert-butyl groups. Reaction conditions such as temperature, solvent, and pH must be carefully optimized to ensure high yields and purity.
Industrial Production Methods: : Industrial synthesis might involve advanced techniques like continuous flow chemistry to scale up the production while maintaining consistency and efficiency. This approach minimizes reaction time and enhances safety.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo several types of reactions:
Oxidation: : Using reagents like hydrogen peroxide or potassium permanganate, the compound can be oxidized to introduce new functional groups.
Reduction: : Catalytic hydrogenation or using reagents like sodium borohydride can reduce certain functional groups.
Substitution: : Nucleophilic or electrophilic substitution can modify the benzyl or tert-butyl groups.
Common Reagents and Conditions: : The reactions typically occur under controlled conditions with specific reagents such as catalysts (palladium, platinum), acids (sulfuric acid, hydrochloric acid), and bases (sodium hydroxide).
Major Products: : Depending on the reaction, products can range from further functionalized pyrrolidine derivatives to completely new molecular frameworks.
Scientific Research Applications
This compound is used extensively in:
Chemistry: : As an intermediate in the synthesis of complex organic molecules.
Biology: : Studying enzyme interactions due to its unique structure.
Medicine: : Potential therapeutic agent in drug design.
Industry: : Specialty chemical manufacturing and material science.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, potentially inhibiting enzymes or receptors that play a role in disease processes. The exact pathways can be highly specific and require detailed biochemical studies.
Comparison with Similar Compounds
Solubility and Stability
- The Boc group in the target compound improves solubility in organic solvents (e.g., THF, DCM), facilitating purification .
- The benzyl group increases molecular weight (316.39 g/mol vs.
Research and Application Context
- The target compound’s benzyl and oxo groups make it a versatile intermediate for derivatization in drug discovery, particularly for kinase inhibitors or protease-targeting molecules .
- In contrast, diazabicyclo derivatives (e.g., CAS 1523571-18-7) are often employed as ligands for G protein-coupled receptors (GPCRs) due to their compact, nitrogen-rich frameworks .
Biological Activity
tert-Butyl (4aS,7aS)-6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
The compound has the following chemical characteristics:
- Molecular Formula : C19H26N2O3
- Molecular Weight : 330.43 g/mol
- CAS Number : 1310381-21-5
- IUPAC Name : this compound
Research indicates that compounds within the pyrrolo[3,4-b]pyridine class may exhibit activity against various biological targets, including protein kinases. Specifically, studies have highlighted their potential as inhibitors of MPS1 kinase, which plays a critical role in cell cycle regulation and is often overexpressed in cancer cells. Inhibition of MPS1 can lead to apoptosis in cancer cells that rely on this pathway for survival .
Anticancer Properties
Recent studies have demonstrated the anticancer potential of pyrrolo[3,4-b]pyridine derivatives. For instance:
- Inhibition of MPS1 : Compounds similar to tert-butyl (4aS,7aS)-6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine have shown IC50 values in the low micromolar range against MPS1, indicating significant potency as a therapeutic agent against tumors with chromosomal instability .
Pharmacokinetics
Pharmacokinetic studies are essential to understand the absorption and distribution of this compound. For example:
| Parameter | Value |
|---|---|
| Half-life (t1/2) | 3.26 hours |
| Clearance (Cl) | 12.44 mL/min/kg |
| Volume of distribution (Vd) | 1.99 L/kg |
| Bioavailability (F) | 78% |
These parameters suggest favorable oral bioavailability and a reasonable clearance rate, which are crucial for therapeutic applications .
Study on Cell Lines
In vitro studies utilizing human cancer cell lines such as HCT116 have shown that compounds based on this scaffold can induce cell cycle arrest and apoptosis at concentrations as low as 0.55 µM. The mechanism involves stabilization of inactive conformations of MPS1, which disrupts its normal function in cell division .
Structure-Activity Relationship (SAR)
Research into the SAR of pyrrolo[3,4-b]pyridine derivatives indicates that modifications at specific positions can enhance potency and selectivity against target kinases. For example:
Q & A
Q. What are the recommended synthetic strategies for preparing tert-butyl (4aS,7aS)-6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate?
The synthesis typically involves multi-step organic reactions, including:
- Protection/deprotection : Use of tert-butyloxycarbonyl (Boc) groups to stabilize reactive intermediates .
- Ring-forming reactions : Cyclization steps to construct the pyrrolo[3,4-b]pyridine core, often under catalytic conditions (e.g., Pd-mediated coupling) .
- Stereochemical control : Chiral auxiliaries or enantioselective catalysis to achieve the (4aS,7aS) configuration .
Key Table : Common Reaction Steps and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Boc protection | Boc₂O, DMAP, DCM | Amine protection |
| Cyclization | Pd(PPh₃)₄, K₂CO₃, DMF | Core structure assembly |
| Deprotection | TFA/DCM (1:1) | Boc removal |
Q. What analytical techniques are critical for characterizing this compound’s purity and stereochemistry?
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and detect impurities (e.g., residual solvents) .
- Chiral HPLC : To validate enantiomeric excess (ee) for the (4aS,7aS) configuration .
- Mass spectrometry (HRMS) : For molecular weight verification (e.g., ESI-HRMS for C₁₈H₂₄N₂O₃: m/z calc. 316.18, obs. 316.19) .
Q. How should researchers safely handle this compound given its potential hazards?
- Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .
- PPE : Gloves, lab coat, and goggles; use fume hoods to avoid inhalation .
- First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can conflicting NMR or crystallography data be resolved during structural elucidation?
- Multi-technique validation : Cross-check NMR (e.g., NOESY for spatial proximity) with X-ray crystallography to confirm stereochemistry .
- Computational modeling : Use density functional theory (DFT) to predict NMR shifts or optimize crystal structures .
- Sample purity : Re-crystallize or re-purify the compound to exclude impurities skewing data .
Case Study : A discrepancy in NOE correlations was resolved by re-evaluating solvent effects (DMSO vs. CDCl₃) on conformational dynamics .
Q. What experimental design principles optimize reaction yields while maintaining stereochemical fidelity?
- Design of Experiments (DoE) : Apply factorial designs to screen variables (temperature, catalyst loading, solvent polarity) .
- Flow chemistry : Continuous-flow reactors enhance reproducibility and reduce side reactions (e.g., epimerization) .
- In-line monitoring : Use FTIR or HPLC to track reaction progress and adjust parameters dynamically .
Q. Example Optimization Table :
| Variable | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature | 60–100°C | 80°C | +25% yield |
| Catalyst (Pd) | 2–5 mol% | 3 mol% | Minimizes byproducts |
| Solvent | THF/DMF | DMF | Stabilizes intermediates |
Q. How can researchers address low yields in the final deprotection step?
- Acid selection : Replace TFA with milder acids (e.g., HCl/dioxane) to prevent backbone degradation .
- Temperature control : Perform deprotection at 0°C to slow unwanted side reactions .
- Quenching strategy : Neutralize excess acid with aqueous NaHCO₃ before extraction .
Data Note : Pilot trials showed TFA caused 15% decomposition vs. 5% with HCl/dioxane .
Q. What strategies mitigate racemization during multi-step syntheses?
- Low-temperature steps : Conduct stereocenter-involving reactions below –20°C .
- Protecting group choice : Use sterically hindered groups (e.g., Boc) to shield chiral centers .
- Catalyst screening : Chiral ligands (e.g., BINAP) in asymmetric hydrogenation .
Q. How do researchers validate biological activity data when batch-to-batch variability is observed?
- Quality control (QC) : Implement strict HPLC purity thresholds (>98%) and NMR lot testing .
- Bioassay replicates : Perform triplicate experiments with internal controls (e.g., reference inhibitors) .
- Batch documentation : Track synthesis conditions (e.g., catalyst age, solvent purity) to correlate with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
